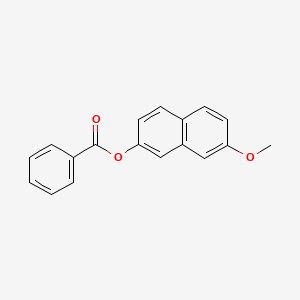![molecular formula C14H20GeNO6 B12465554 (1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl benzoate](/img/structure/B12465554.png)
(1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[333]UNDECAN-3-YL}METHYL BENZOATE is a complex organogermanium compound It features a unique bicyclic structure incorporating germanium, oxygen, nitrogen, and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[3.3.3]UNDECAN-3-YL}METHYL BENZOATE typically involves the reaction of a germanium precursor with a suitable benzoate derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product. Common reagents used in the synthesis include germanium tetrachloride, benzoic acid, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would include steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like chromatography and recrystallization are often employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
{1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[3.3.3]UNDECAN-3-YL}METHYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different germanium-containing species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while reduction could produce germanium hydrides. Substitution reactions can result in a variety of functionalized germanium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[3.3.3]UNDECAN-3-YL}METHYL BENZOATE is used as a precursor for synthesizing other organogermanium compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used in studies involving germanium’s role in biological systems and its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in drug design, particularly in targeting specific biological pathways.
Industry
In the industrial sector, {1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[3.3.3]UNDECAN-3-YL}METHYL BENZOATE is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of {1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[3.3.3]UNDECAN-3-YL}METHYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: A silicon analog with similar structural features.
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane: A boron analog with comparable properties.
Uniqueness
{1-HYDROXY-2,8,9-TRIOXA-5-AZA-1-GERMABICYCLO[333]UNDECAN-3-YL}METHYL BENZOATE is unique due to the presence of germanium in its structure This element imparts distinct chemical and physical properties, making the compound valuable in applications where germanium’s characteristics are advantageous
Propiedades
Fórmula molecular |
C14H20GeNO6 |
|---|---|
Peso molecular |
370.94 g/mol |
InChI |
InChI=1S/C14H18GeNO5.H2O/c17-14(12-4-2-1-3-5-12)18-11-13-10-16-6-8-19-15(21-13)20-9-7-16;/h1-5,13H,6-11H2;1H2 |
Clave InChI |
LUNIECSCCNOZFX-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Ge]2OCCN1CC(O2)COC(=O)C3=CC=CC=C3.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Pyrimidineacetonitrile, alpha-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-, (alphaZ)-](/img/structure/B12465471.png)

![Diethyl 4-methyl-2-{[(4-methylphenyl)carbamoyl]amino}pentan-2-ylphosphonate](/img/structure/B12465484.png)
![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12465490.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide](/img/structure/B12465497.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide](/img/structure/B12465500.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide](/img/structure/B12465516.png)


![Octyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B12465538.png)


